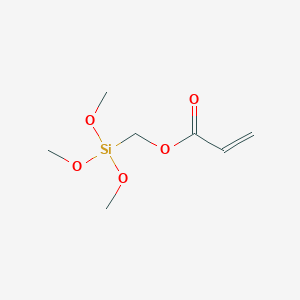
1-(Chloromethyl)-2,3-difluorobenzene
Overview
Description
Synthesis Analysis
While there is no direct synthesis method available for “1-(Chloromethyl)-2,3-difluorobenzene”, there are methods for synthesizing similar compounds. For instance, a preparative method for the synthesis of 1-(chloromethyl)- and 1-(dichloromethyl)silatranes was developed based on the reactions of 1-chlorosilatrane with the binary P(NMe2)3–СHX3 system .Scientific Research Applications
Organometallic Chemistry and Catalysis
- Fluorobenzenes, including 1,2-difluorobenzene, are used in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, making them weakly binding to metal centers and useful as non-coordinating solvents or readily displaced ligands (Pike, Crimmin, & Chaplin, 2017).
Supramolecular Chemistry
- 1,2-bis(chloromercurio)tetrafluorobenzene forms supramolecular frameworks involving Hg⋯Cl, Hg⋯F, Hg⋯π, and π–π interactions, highlighting its potential in designing novel molecular structures (Gardinier & Gabbaï, 2000).
Aromatic Nucleophilic Substitution
- Reactions of difluorobenzenes with organometallic reagents show evidence for a concerted mechanism of aromatic nucleophilic substitution, indicating their potential in organic synthesis (Goryunov et al., 2010).
Synthetic Chemistry
- Difluorobenzenes are used in synthetic routes for creating various compounds, such as 1-substituted 2,2-difluorostyrenes, via fluoride ion-catalyzed reactions (Nakamura & Uneyama, 2007).
- They are also involved in the fluorination of 1,3-dicarbonyl compounds, demonstrating their role in introducing fluorine atoms into organic molecules (Kitamura et al., 2011).
Electrochemical Reactions
- Electrochemical fluorination studies of halobenzenes, including 1,4-difluorobenzene, help understand the mechanisms of fluorination in organic compounds (Horio et al., 1996).
Crystallography and Molecular Interactions
- The crystal structures of fluorobenzenes reveal the nature of C−H···F−C interactions, aiding in the understanding of molecular interactions in non-polar compounds (Thalladi et al., 1998).
Environmental Chemistry
- The biodegradation of difluorobenzenes by specific bacterial strains demonstrates the potential for microbial remediation of pollutants derived from these compounds (Moreira et al., 2009).
Safety And Hazards
properties
IUPAC Name |
1-(chloromethyl)-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUKQQRPTLPXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578850 | |
| Record name | 1-(Chloromethyl)-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-2,3-difluorobenzene | |
CAS RN |
446-57-1 | |
| Record name | 1-(Chloromethyl)-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1590979.png)
![Furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1590980.png)

![7-methoxy-1H-benzo[d]imidazole](/img/structure/B1590985.png)




![Thieno[3,2-b:4,5-b']bis[1]benzothiophene](/img/structure/B1590991.png)

